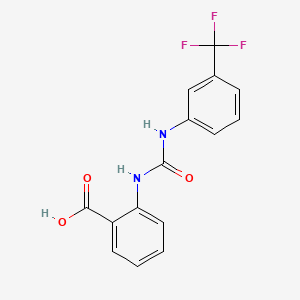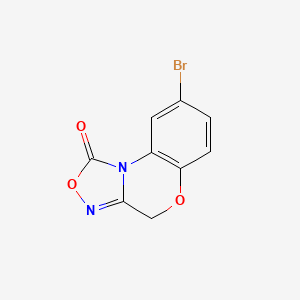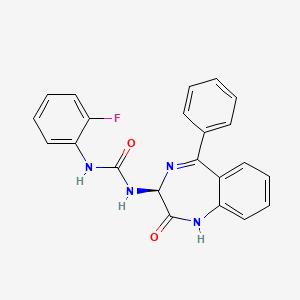
RSV604
描述
RSV-604 是一种新型的苯二氮卓衍生物,对呼吸道合胞病毒 (RSV) 表现出显著的抗病毒活性。 该化合物被认为是治疗 RSV 感染的有希望的候选药物,RSV 感染是全球范围内,尤其是儿童和高危人群下呼吸道感染的主要原因 .
科学研究应用
RSV-604 因其抗病毒特性,特别是针对呼吸道合胞病毒,而被广泛研究。其应用包括:
化学: 用作研究苯二氮卓衍生物及其反应性的模型化合物。
生物学: 研究其与病毒蛋白的相互作用及其在分子水平上的作用机制。
医学: 在临床试验中评估其治疗 RSV 感染的疗效,特别是在免疫功能低下患者中。
作用机制
RSV-604 通过靶向呼吸道合胞病毒的核蛋白来发挥其抗病毒作用。这种相互作用抑制了病毒核糖核蛋白复合体的组装和复制,从而阻止病毒复制和传播。 该化合物直接与核蛋白结合,破坏其功能并导致病毒载量降低 .
生化分析
Biochemical Properties
RSV604 has been found to interact directly with the RSV nucleoprotein (N), which is essential for virus assembly and replication as part of the viral ribonucleoprotein (RNP) complex . The affinity of this compound’s binding to the N protein is not affected by resistance mutations in the N protein .
Cellular Effects
This compound has demonstrated potency against RSV infection in multiple cell types, including HeLa and HEp-2 cells . It inhibits both RSV RNA synthesis and the infectivity of the released virus . The lack of inhibition of viral RNA synthesis in some cell lines explains the cell-type-dependent potency of the inhibitor .
Molecular Mechanism
This compound targets the nucleocapsid protein and is active post-RSV infection . It inhibits both RSV RNA synthesis and the infectivity of the released virus . This suggests that this compound might act prior to viral replication complex formation .
Transport and Distribution
This compound does not alter the localization of the N protein in infected cells , suggesting that it does not significantly affect the transport and distribution of this protein within cells.
Subcellular Localization
This compound does not alter the localization of the N protein in infected cells . This suggests that it does not significantly affect the subcellular localization of this protein.
准备方法
合成路线和反应条件
RSV-604 的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括形成苯二氮卓核心,然后进行官能化以引入氟苯基和苯基。 反应条件通常包括使用有机溶剂、催化剂和控制温度以获得高纯度的所需产物 .
工业生产方法
RSV-604 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用更高效的催化剂、优化的反应条件和纯化技术,以确保最终产物的高收率和纯度 .
化学反应分析
反应类型
RSV-604 经历各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢,通常使用过氧化氢或高锰酸钾等氧化剂。
还原: 此反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。
常用试剂和条件
氧化: 过氧化氢,高锰酸钾。
还原: 硼氢化钠,氢化铝锂。
取代: 亲核试剂如氢氧化钠,亲电试剂如硫酸.
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,RSV-604 的氧化会导致羟基化衍生物的形成,而还原会导致脱氧产物的形成 .
相似化合物的比较
类似化合物
EDP-938: 另一种核蛋白抑制剂,对呼吸道合胞病毒具有强抗病毒活性。
GS-5806: 一种 RSV 融合抑制剂,可以阻止病毒进入宿主细胞。
Lonafarnib: 通过药物再利用筛选鉴定出的化合物,对 RSV 具有潜在的抗病毒活性 .
RSV-604 的独特性
RSV-604 的作用机制独一无二,靶向 RSV 的核蛋白,核蛋白对病毒复制至关重要。这使其与其他化合物(如 GS-5806 靶向融合过程和 EDP-938 靶向核蛋白但通过不同的结合机制)有所区别。 耐药性发展的低速率及其在临床试验中的有效性进一步突出了其作为治疗剂的潜力 .
属性
IUPAC Name |
1-(2-fluorophenyl)-3-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2/c23-16-11-5-7-13-18(16)25-22(29)27-20-21(28)24-17-12-6-4-10-15(17)19(26-20)14-8-2-1-3-9-14/h1-13,20H,(H,24,28)(H2,25,27,29)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPVBMVUENFFLL-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N[C@@H](C(=O)NC3=CC=CC=C32)NC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125220 | |
| Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676128-63-5 | |
| Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=676128-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | RSV-604 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676128635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RSV-604 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-1-(2-Fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RSV-604 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6NF9HI6D98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


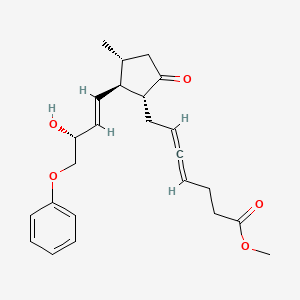
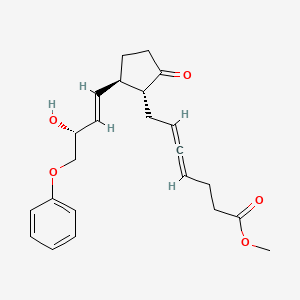
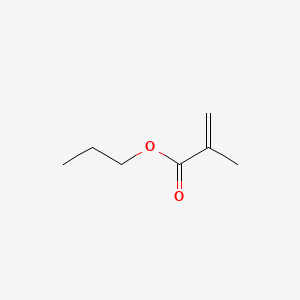

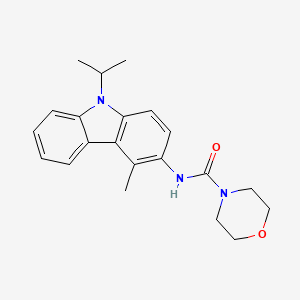
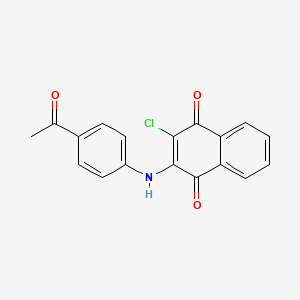
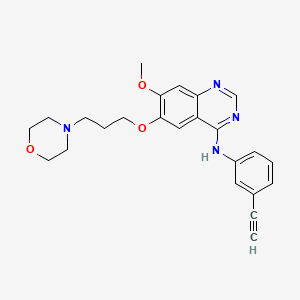
![2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]-3-phenylpropanoic acid](/img/structure/B1680081.png)

![Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-](/img/structure/B1680086.png)
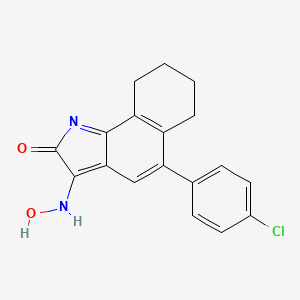
![Urea, N-(5-chloro-2-hydroxyphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B1680088.png)
